molecular formula C27H18ClN3O3 B6106705 N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl]-3-chlorobenzamide

N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl]-3-chlorobenzamide

Cat. No. B6106705
M. Wt: 467.9 g/mol
InChI Key: MJIZQRMCWXSIMF-UHFFFAOYSA-N
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Description

N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl]-3-chlorobenzamide, also known as BCI-121, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl]-3-chlorobenzamide is not fully understood, but it has been proposed to act through multiple pathways. This compound has been found to inhibit the activity of several kinases, including JAK2, FLT3, and Aurora A. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has been found to induce G2/M cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis by reducing the expression of VEGF and MMP-2.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the proliferation and migration of cancer cells, and to induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In animal models of inflammatory diseases, this compound has been found to reduce inflammation and tissue damage. This compound has been found to inhibit angiogenesis, which is a process that plays a key role in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl]-3-chlorobenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been found to have high potency and selectivity for its target kinases. This compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are also some limitations for lab experiments with this compound. It has been found to have some off-target effects, which may complicate the interpretation of experimental results. This compound has also been found to have some toxicity in animal studies, which may limit its use in clinical trials.

Future Directions

There are several future directions for research on N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl]-3-chlorobenzamide. One direction is to further investigate the mechanism of action of this compound, including its interactions with other signaling pathways. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and neurodegenerative diseases. It would also be interesting to investigate the potential synergistic effects of this compound with other drugs or therapies. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of cancer cells, to reduce inflammation in animal models of inflammatory diseases, and to reduce angiogenesis. While there are some limitations for lab experiments with this compound, there are also several future directions for research on this compound.

Synthesis Methods

The synthesis of N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl]-3-chlorobenzamide involves a series of chemical reactions starting from 3-chlorobenzoic acid and 2-aminobenzophenone. The intermediate products are purified using column chromatography and the final product is obtained in high yield and purity. The detailed synthesis method has been reported in a research article by Wang et al. (2011).

Scientific Research Applications

N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl]-3-chlorobenzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

N-[4-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClN3O3/c28-20-7-3-5-18(15-20)26(33)29-21-13-11-17(12-14-21)25(32)30-22-8-4-6-19(16-22)27-31-23-9-1-2-10-24(23)34-27/h1-16H,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIZQRMCWXSIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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